

Application Notes and Protocols for Measuring RNase L Activity with Ligand 1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RNase L ligand 1*

Cat. No.: *B15543403*

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Introduction

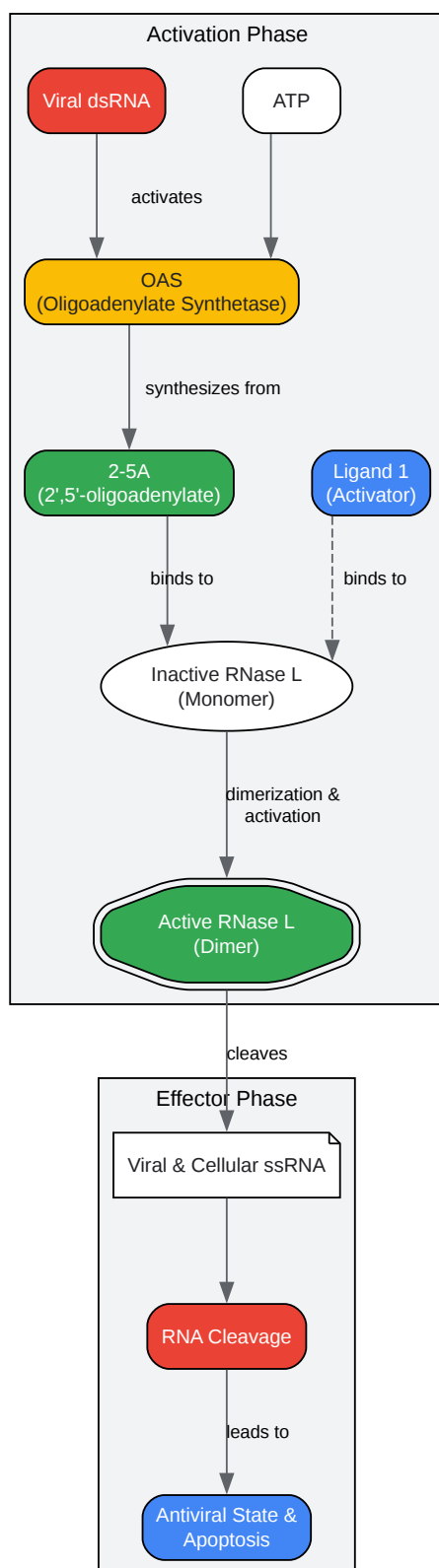
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response, acting as a key effector of the interferon-induced 2-5A pathway.^{[1][2][3]} Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and degrades single-stranded viral and cellular RNAs, thereby inhibiting viral replication and inducing apoptosis in infected cells.^{[2][4][5]} The critical role of RNase L in host defense makes it an attractive target for therapeutic intervention. The development of small-molecule activators, such as the hypothetical "Ligand 1" discussed herein, requires robust and reliable methods for quantifying RNase L activity.

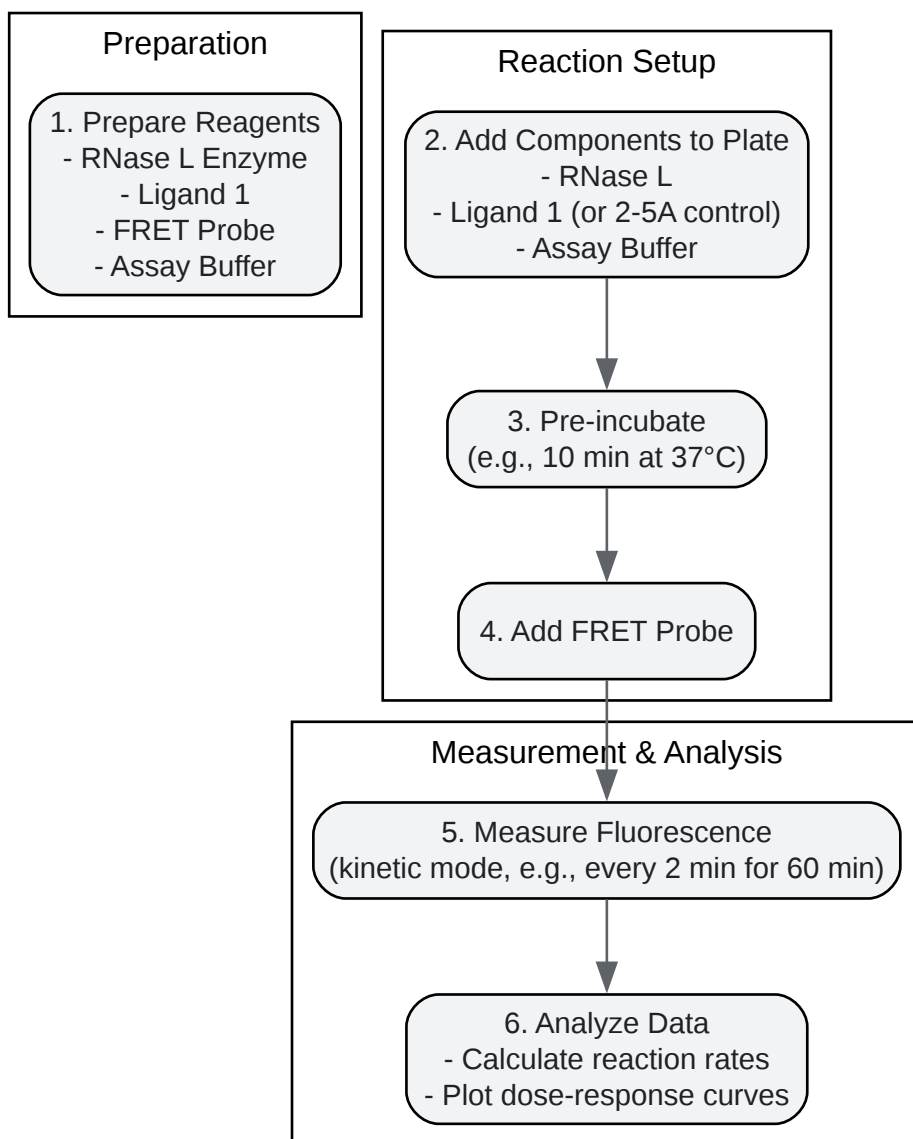
These application notes provide detailed protocols for three common methods to measure the activity of RNase L upon engagement with an activating ligand: a Fluorescence Resonance Energy Transfer (FRET)-based assay, a gel-based RNA cleavage assay, and a cell-based reporter assay.

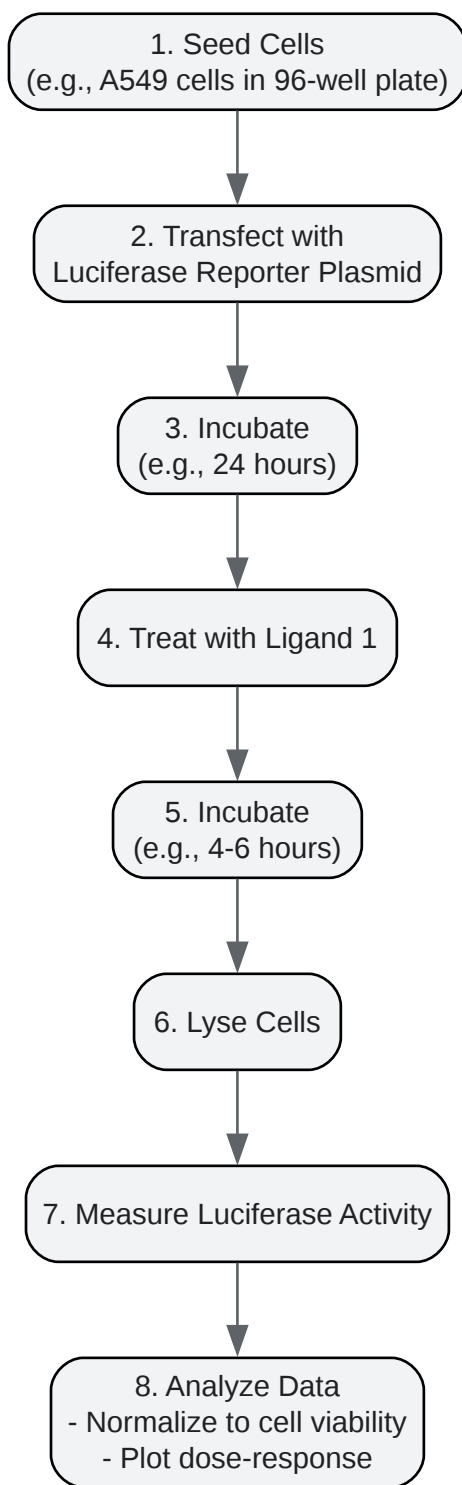
RNase L Signaling Pathway

The canonical RNase L activation pathway begins with the recognition of viral dsRNA by OAS proteins.^{[2][6]} This triggers the synthesis of 2-5A from ATP.^{[2][3]} 2-5A then binds to the ankyrin repeat domain of inactive RNase L monomers, inducing a conformational change that leads to

dimerization and activation of its endoribonuclease domain.[2][5] Activated RNase L proceeds to cleave single-stranded RNAs, preferentially after UU and UA dinucleotides.[4][7]







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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring RNase L Activity with Ligand 1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543403#techniques-for-measuring-rnase-l-activity-with-ligand-1]

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